molecular formula C24H24N4OS B2685814 N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide CAS No. 391947-09-4

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2685814
CAS No.: 391947-09-4
M. Wt: 416.54
InChI Key: SPCQLYVUMUMZDV-UHFFFAOYSA-N
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Description

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a triazole ring, and a butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with butyl bromide to introduce the butylsulfanyl group. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. Finally, the naphthalene-1-carboxamide moiety is attached through an amide coupling reaction using naphthalene-1-carboxylic acid and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent with a different substitution pattern.

    Itraconazole: Another triazole antifungal with a more complex structure.

    Voriconazole: A triazole antifungal with a fluorinated phenyl group.

The uniqueness of this compound lies in its combination of a naphthalene ring, a butylsulfanyl group, and a triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-2-3-16-30-24-27-26-22(28(24)19-12-5-4-6-13-19)17-25-23(29)21-15-9-11-18-10-7-8-14-20(18)21/h4-15H,2-3,16-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCQLYVUMUMZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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